molecular formula C13H17N3O3S B1241821 1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea

1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea

Cat. No. B1241821
M. Wt: 295.36 g/mol
InChI Key: DZDXWXIQOTUUBV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-3-(2-methoxyethyl)thiourea is a benzodioxine.

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition Properties:

  • Research has shown that sulfonamides bearing the 1,4-benzodioxin ring exhibit antibacterial potential and inhibit lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Synthesis Techniques:

  • A study details the synthesis of 6-methoxy and 6-tetrahydropyranyloxy-2,3-dihydro-1,4-benzodioxins, highlighting their potential as intermediates in chemical reactions (Besson et al., 1993).
  • Another research discusses the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Potential Anticancer Activities:

  • The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, related to 1,4-benzodioxin, has shown strong anticancer activity in various assays and is considered for clinical trials (Nammalwar et al., 2010).

Biofilm Inhibition and Cytotoxicity:

  • Research on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed inhibitory action against bacterial biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).

Cytotoxicity of Thiourea Derivatives:

  • Thiourea derivatives, including those with benzodioxin structures, have been studied for their cytotoxicity against cancer cell lines, showing potential as anticancer agents (Ruswanto et al., 2015).

properties

Product Name

1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-14-13(20)16-15-9-10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8-9H,4-7H2,1H3,(H2,14,16,20)/b15-9+

InChI Key

DZDXWXIQOTUUBV-OQLLNIDSSA-N

Isomeric SMILES

COCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCCO2

Canonical SMILES

COCCNC(=S)NN=CC1=CC2=C(C=C1)OCCO2

solubility

37.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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